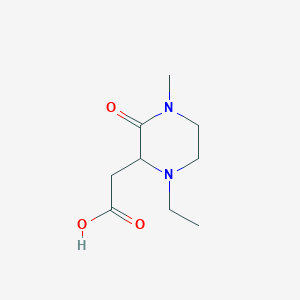

2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1-ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-3-11-5-4-10(2)9(14)7(11)6-8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJZCFVNXFEMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperazin-2-one Core

The piperazin-2-one nucleus is typically synthesized via cyclization reactions involving diamines and suitable carbonyl-containing reagents:

Reaction of ethylenediamine derivatives with diethyl oxaloacetate or related esters : This method leads to piperazinone enaminoesters, which are key intermediates. For example, reacting N-methyl(ethylene-1,2-diamine) with diethyl oxaloacetate in ethanol under nitrogen atmosphere yields ethyl (Z)-2-(4-methyl-3-oxopiperazin-2-ylidene)acetate with good yield (~68%).

Cyclization under Lewis acid catalysis : Using Lewis acids such as BF3·OEt2 facilitates cyclization and formation of the piperazinone ring system from enaminoesters and benzoquinones, enabling further functionalization.

Attachment of the Acetic Acid Moiety

The acetic acid group at the 2-position is introduced through nucleophilic substitution reactions involving α-bromoacetic acid derivatives or their esters.

For example, methyl α-bromo(4-chlorophenyl)acetate reacts with piperazin-2-one derivatives in the presence of base (e.g., potassium carbonate or sodium bicarbonate) to form methyl 2-(substituted piperazin-2-yl)acetates.

Subsequent hydrolysis of the ester group using lithium hydroxide or acidic conditions converts the ester into the free acetic acid.

Esterification and Hydrolysis

Esterification is often performed by refluxing α-bromoacetic acid with methanol in the presence of sulfuric acid to obtain methyl esters, which serve as reactive intermediates for further substitution.

Hydrolysis of esters to acids is typically done using LiOH in aqueous media, providing the target acetic acid functionality.

Representative Synthetic Procedure

Analytical and Purification Techniques

Purification : Products are purified by recrystallization from suitable solvents (e.g., ethyl acetate, diethyl ether) or by extraction crystallization.

Characterization : Structural confirmation is done by NMR spectroscopy (^1H and ^13C), mass spectrometry (HRMS), IR spectroscopy, and sometimes single-crystal X-ray diffraction for definitive structural proof.

Research Findings and Observations

The substitution pattern on the piperazinone ring significantly influences the reaction yield and purity. Using N-methyl and N-ethyl substituted starting amines yields the desired substituted piperazinones efficiently.

The ester intermediates are stable and amenable to further functionalization, which allows for modular synthesis of derivatives with different substituents at the nitrogen atoms or on the acetic acid side chain.

Hydrolysis conditions must be carefully controlled to avoid ring opening or decomposition of the piperazinone core.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Major Products Formed

Oxidation Products: Compounds with additional oxo or hydroxyl groups.

Reduction Products: Compounds with hydroxyl groups replacing oxo groups.

Substitution Products: Compounds with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

Inhibit Enzymes: Bind to the active site of enzymes and inhibit their activity.

Modulate Receptors: Interact with receptors to modulate their signaling pathways.

Alter Cellular Processes: Affect cellular processes such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(1-Acetyl-3-oxopiperazin-2-yl)acetate (CAS 104143-60-4)

- Structural Differences :

- Physicochemical Implications :

- The ester group reduces polarity, increasing lipophilicity compared to the carboxylic acid. This may enhance membrane permeability in biological systems.

- The acetyl group at position 1 introduces steric and electronic effects that could alter ring conformation and reactivity.

(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid (CAS 899710-24-8)

- Structural Differences :

- The absence of nitrogen at position 1 may reduce basicity compared to piperazine derivatives.

General Acetic Acid Derivatives

The acetic acid group in the target compound shares properties with simpler acetic acid derivatives (e.g., glacial acetic acid, ethyl acetate):

- Acidity : The carboxylic acid group (pKa ~2.5–5) enables hydrogen bonding and salt formation, unlike ester derivatives .

- Solubility: Polar solvents like water or ethanol will dissolve the target compound more readily than its ester analogs .

Research Findings and Implications

- Synthetic Challenges : Piperazine derivatives often require precise control of substituent placement. The ethyl and methyl groups in the target compound may necessitate multi-step synthesis, similar to methods used for acetylated analogs .

- Computational Analysis : Density functional theory (DFT) methods, such as those described by Becke , could predict the electronic effects of substituents on the piperazine ring’s stability and reactivity.

Biological Activity

2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid is a synthetic compound belonging to the piperazine class, which is known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C9H16N2O3

- CAS Number: 1236261-48-5

The compound features a piperazine ring, which contributes to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

-

Enzyme Inhibition:

- The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

-

Receptor Modulation:

- It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognition.

-

Cellular Processes:

- The compound may affect cellular processes such as apoptosis and cell division, which are critical in cancer biology.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

| Effect | Description |

|---|---|

| Antidepressant Activity | Demonstrated potential in modulating serotonin and norepinephrine levels. |

| Anti-inflammatory Properties | May inhibit pro-inflammatory cytokines, suggesting use in inflammatory conditions. |

| Neuroprotective Effects | Exhibits protective effects on neuronal cells in vitro, indicating potential in neurodegenerative diseases. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antidepressant Activity:

- A study explored the effect of piperazine derivatives on serotonin receptors, revealing that modifications to the piperazine structure can enhance binding affinity and efficacy in treating depression.

- Anti-inflammatory Effects:

- Neuroprotective Studies:

Comparative Analysis

When compared to other piperazine derivatives, this compound shows unique properties due to its specific substituents:

| Compound | Unique Features |

|---|---|

| 2-(1-Methyl-4-hydroxy-3-piperazinyl)-acetic acid | Hydroxyl group enhances solubility and receptor interaction. |

| 2-(1-Ethyl-4-methylpiperazinyl)-propanoic acid | Different carboxylic moiety alters pharmacokinetics. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.